3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

TRPA1 antagonist pain ion channel

This fluorinated C3-propanolamine building block (MW 157.13) features a metabolically stable trifluoroethylamine motif that functions as a peptide bond surrogate while preserving H-bond donor capacity. Its reduced amine basicity and amide-like electronic character make it optimal for protease inhibitor design and FBDD libraries (LogP 0.13, TPSA 32 Ų). Reference hTRPA1 IC50 330 nM available.

Molecular Formula C5H10F3NO
Molecular Weight 157.13 g/mol
CAS No. 767629-92-5
Cat. No. B1438754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol
CAS767629-92-5
Molecular FormulaC5H10F3NO
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESC(CNCC(F)(F)F)CO
InChIInChI=1S/C5H10F3NO/c6-5(7,8)4-9-2-1-3-10/h9-10H,1-4H2
InChIKeyABNOVCYQWFZTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (CAS 767629-92-5): Fluorinated Amino Alcohol Building Block for Peptidomimetic and Bioactive Scaffold Design


3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (CAS 767629-92-5) is a fluorinated amino alcohol with molecular formula C5H10F3NO and molecular weight 157.13 g/mol . The compound features a terminal hydroxyl group at the C1 position and a 2,2,2-trifluoroethyl-substituted secondary amine at the C3 position, forming a C3-propanolamine backbone . As a fluorinated building block, it provides a stereogenic trifluoroethylamine moiety that functions as a metabolically stable peptide bond surrogate, preserving hydrogen bond donor capability while minimizing amine basicity [1].

Why Generic Propanolamine Analogs Cannot Substitute for 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol in Peptidomimetic Design


The trifluoroethylamino motif in this compound confers physicochemical properties that non-fluorinated propanolamine analogs cannot replicate. The strong electron-withdrawing effect of the -CF3 group substantially reduces NH basicity relative to unsubstituted alkylamino analogs, preventing undesirable protonation at physiological pH that would otherwise compromise receptor binding deep within protein active sites [1]. Additionally, the C-CF3 bond exhibits electronic character substantially isopolar to a carbonyl group, enabling the trifluoroethylamino function to serve as a true amide bond isostere while providing enhanced metabolic stability against protease-mediated cleavage [2]. Non-fluorinated alkylamino propanol derivatives lack both the electronic mimicry of the amide carbonyl and the metabolic resistance conferred by fluorine substitution, rendering them unsuitable for applications requiring stable peptide bond replacement [3].

Quantitative Differentiation Evidence: 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol Performance Data vs. Structural Analogs


TRPA1 Antagonist Activity: Comparative IC50 Values for 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol vs. Rat Ortholog

In human TRPA1 (Transient Receptor Potential Ankyrin 1) antagonist assays, 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol demonstrated an IC50 of 330 nM against human TRPA1 expressed in HEK293-TREx cells, while showing substantially reduced potency against rat TRPA1 (IC50 = 1,800 nM) in the same assay system [1]. This species selectivity ratio (rat/human IC50 ≈ 5.5) indicates differential pharmacology between mammalian orthologs.

TRPA1 antagonist pain ion channel fluorinated amino alcohol

CYP2D6 Inhibition Profile: Low Liability Compared to Typical Drug-Drug Interaction Risk Thresholds

In human liver microsome CYP inhibition screening, 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol exhibited an IC50 of 1,900 nM (1.9 µM) against CYP2D6 [1]. This value exceeds the typical industry threshold (IC50 < 1 µM) used to flag compounds for potential drug-drug interaction (DDI) risk, indicating a relatively low probability of clinically significant CYP2D6-mediated interactions.

CYP450 inhibition drug metabolism drug-drug interaction ADME

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA): Physicochemical Benchmarking for Blood-Brain Barrier and Oral Bioavailability Predictions

The compound exhibits a measured/calculated LogP of 0.13 and a topological polar surface area (TPSA) of 32 Ų [1]. A TPSA value below 60-70 Ų is generally associated with favorable passive membrane permeability, while a TPSA below 90 Ų is often considered a prerequisite for blood-brain barrier penetration [2]. The low TPSA (32 Ų) combined with moderate lipophilicity (LogP 0.13) positions this compound within a favorable physicochemical space for oral absorption and potential CNS exposure relative to more polar amino alcohol analogs.

LogP TPSA physicochemical properties drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor Profile: Comparison with Unsubstituted Propanolamine Scaffolds

3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol contains two hydrogen bond donors (the secondary amine NH and the terminal hydroxyl OH) and two hydrogen bond acceptors (the oxygen atom and the nitrogen lone pair, though the latter is attenuated by fluorine electron withdrawal) [1]. The trifluoroethylamino function specifically preserves the hydrogen bond-donating properties of an amide while eliminating the hydrogen bond-accepting carbonyl oxygen, creating a directional H-bond donor that mimics the amide NH geometry without the metabolic liability of the peptide bond [2]. In contrast, unsubstituted alkylamino propanols (e.g., 3-aminopropan-1-ol) present a more basic amine (pKa ~9.8-10.5) that exists predominantly in the protonated, hydrogen bond-incapable ammonium form at physiological pH, fundamentally altering molecular recognition properties.

hydrogen bonding molecular recognition pharmacophore peptidomimetic

Optimal Research and Procurement Applications for 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol Based on Verified Differentiation Evidence


Design and Synthesis of Metabolically Stable Peptidomimetics Requiring Amide Bond Isosteres

This compound serves as a direct building block for incorporating the trifluoroethylamine peptide bond surrogate into peptidomimetic scaffolds. The trifluoroethylamino group replaces the scissile amide bond with a metabolically stable, non-basic amine that preserves hydrogen bond donor capability while eliminating protease recognition [1]. The stereogenic nature of the trifluoroethylamine moiety enables orientation-specific interactions within receptor active sites, making this compound particularly suitable for protease inhibitor design and peptide hormone mimetics where native amide bonds would be rapidly cleaved in vivo [2].

TRPA1 Antagonist Lead Optimization for Pain and Inflammatory Disorders

With a human TRPA1 IC50 of 330 nM, 3-[(2,2,2-trifluoroethyl)amino]propan-1-ol provides a validated starting point for structure-activity relationship (SAR) studies targeting TRPA1-mediated pain pathways [1]. TRPA1 is implicated in neuropathic pain, inflammatory pain, and respiratory irritation responses. The compound's species-selectivity profile (5.5-fold preference for human over rat TRPA1) should guide appropriate animal model selection during in vivo efficacy testing [2]. The low CYP2D6 inhibition liability (IC50 = 1,900 nM) further supports progression into lead optimization without anticipated DDI complications [3].

Fluorinated Fragment Library Construction for FBDD and CNS Drug Discovery Programs

As a low molecular weight (157 Da) fluorinated fragment with favorable physicochemical properties (LogP = 0.13; TPSA = 32 Ų), this compound is well-suited for fragment-based drug discovery (FBDD) library inclusion [1]. The TPSA value (32 Ų) falls below the established threshold (60-70 Ų) associated with favorable passive membrane permeability, while remaining under the 90 Ų ceiling typically associated with blood-brain barrier penetration potential [2]. The presence of both hydroxyl and secondary amine functional groups provides orthogonal synthetic handles for fragment elaboration via amide coupling, reductive amination, or etherification chemistries.

Synthesis of Fluorinated Heteroaromatic Derivatives via C-H Functionalization Strategies

The trifluoroethylamino motif can be incorporated into heteroaromatic structures using established C-H functionalization methodologies [1]. This compound may serve as a reference standard or synthetic intermediate for preparing trifluoroethylaminated heteroarenes containing diverse functional groups under mild reaction conditions [2]. Such derivatives represent valuable scaffolds for medicinal chemistry programs seeking to exploit the metabolic stability and electronic properties of the trifluoroethylamino pharmacophore [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.